molecular formula C28H21N3O6 B12899944 3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate

3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate

Cat. No.: B12899944
M. Wt: 495.5 g/mol
InChI Key: NOLQPIFMLVJYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate is a complex organic compound that features a quinoline core substituted with amino and hydroxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-3-hydroxyphenol with quinoline derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine-substituted quinoline compounds .

Scientific Research Applications

3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 3,4-dichlorobenzoate
  • Quinolin-8-yl 3-methyl-4-nitro-benzoate
  • Quinolinyl-pyrazoles

Uniqueness

3,5-Bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity to certain targets or improved stability under physiological conditions .

Properties

Molecular Formula

C28H21N3O6

Molecular Weight

495.5 g/mol

IUPAC Name

[3,5-bis(4-amino-3-hydroxyphenoxy)quinolin-8-yl] benzoate

InChI

InChI=1S/C28H21N3O6/c29-21-8-6-17(13-23(21)32)35-19-12-20-25(36-18-7-9-22(30)24(33)14-18)10-11-26(27(20)31-15-19)37-28(34)16-4-2-1-3-5-16/h1-15,32-33H,29-30H2

InChI Key

NOLQPIFMLVJYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C(=C(C=C2)OC4=CC(=C(C=C4)N)O)C=C(C=N3)OC5=CC(=C(C=C5)N)O

Origin of Product

United States

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